Zebularina

Descripción general

Descripción

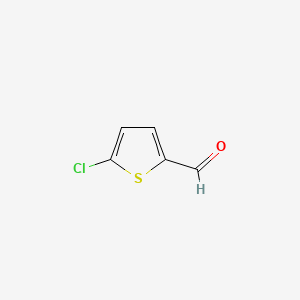

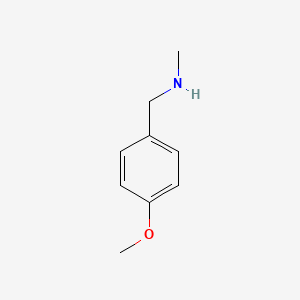

Zebularine is a nucleoside analog of cytidine . It is a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has also been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .

Synthesis Analysis

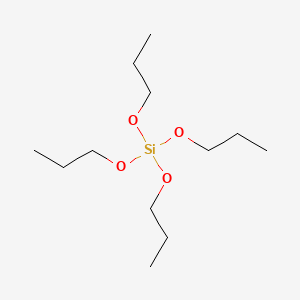

Zebularine is synthesized as an inhibitor of cytidine deaminase . It is believed that the metabolic activation of Zebularine requires it to be phosphorylated and incorporated into DNA . It forms a deoxynucleotide triphosphate that incorporates into DNA at the GCGC target site of DNA methyl transferase .

Molecular Structure Analysis

Zebularine is a structural analog of methylcytosine (mC), which is incorporated into the DNA molecules where it can establish stable bounds with DMT and inactivate them . Zebularine and all its metabolites have large LUMO-HOMO energy differences indicating that they will be chemically stable .

Chemical Reactions Analysis

Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has been suggested that the enhanced chemical stability of Zebularine is responsible for its oral activity .

Physical And Chemical Properties Analysis

Zebularine is a chemically stable, cytidine analog . Its chemical formula is C9H12N2O5 and it has a molar mass of 228.202 g·mol−1 . Zebularine is quite stable with half-lives of 44 and 68 h at pH 1.0 and 2.0, respectively and shows no evidence of decomposition after more than a week at pH 5 .

Aplicaciones Científicas De Investigación

Mejora de la Acumulación de Antocianinas en Plantas

La Zebularina ha sido estudiada por sus efectos en la acumulación de antocianinas en suspensiones celulares de vid. Se encontró que aumenta los niveles de antocianinas en condiciones de luz e induce la producción incluso en la oscuridad, lo que sugiere una relación entre la metilación del ADN y la síntesis de antocianinas .

Influencia en el Crecimiento y Desarrollo de las Plantas

La investigación indica que la this compound puede afectar el crecimiento de las plantas. Los explantes apicales tratados con this compound mostraron recuperación y desarrollo de raíces después de ser transferidos a un medio no suplementado, destacando sus efectos transitorios y locales .

Posibles Efectos Terapéuticos en la Obstrucción Renal

La this compound puede tener efectos protectores contra el daño al tejido renal causado por la obstrucción. Los estudios han demostrado que puede influir en la expresión de las ADN metiltransferasas (DNMT) como DNMT1 y DNMT3b, que son cruciales en los procesos celulares .

Potenciación de la Inmunidad Antitumoral

Existe evidencia de que la this compound puede mejorar la eficacia de las inmunoterapias contra el cáncer al inducir la inmunogenicidad tumoral. Esto podría mejorar los resultados de tratamientos como los inhibidores de los puntos de control y la terapia con células T con receptor de antígeno quimérico .

Protección contra la Disrupción de la Barrera Hematoencefálica

La this compound ha sido evaluada por su papel en la protección contra la disrupción de la barrera hematoencefálica, que es un problema importante en el accidente cerebrovascular isquémico. Su inhibición de la ADN metiltransferasa sugiere posibles aplicaciones terapéuticas para las afecciones cerebrales vasculares .

Mecanismo De Acción

Target of Action

Zebularine is a chemically stable cytidine analog . Its primary target is the enzyme cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a component of DNA and RNA .

Mode of Action

Zebularine acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, Zebularine has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .

Biochemical Pathways

Zebularine affects the biochemical pathways related to DNA methylation . By inhibiting DNA methylation, Zebularine can alter gene expression patterns . This can lead to changes in cellular functions and behaviors . Furthermore, Zebularine has been found to induce enzymatic DNA-protein crosslinks (DPCs) of MET1 and zebularine-containing DNA in Arabidopsis . These DPCs accumulate preferentially in 45S rDNA chromocenters in a DDM1-dependent manner .

Pharmacokinetics

The pharmacokinetics of Zebularine have been studied in various species . In mice, plasma Zebularine concentrations declined with terminal half-lives of 40 and 91 minutes after intravenous and oral administration, respectively .

Result of Action

The inhibition of DNA methylation by Zebularine can lead to changes in gene expression patterns . This can result in altered cellular functions and behaviors, including a reduction in tumor growth . In a small study of mice with a defective Adenomatous polyposis coli gene, oral administration of Zebularine reduced the average number of polyps from 58 to 1 .

Safety and Hazards

Direcciones Futuras

Zebularine has been proposed for clinical evaluation as an oral antitumor agent . It has been found to possess modest antitumor activity against murine B16 melanoma, P388 leukemia and L1210 leukemia and showed activity against when administered i.p. or orally . In future work, more functional assays will be introduced to highlight the protective effects of Zebularine on injured endothelial cells .

Análisis Bioquímico

Biochemical Properties

Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo . Zebularine induces enzymatic DNA–protein crosslinks (DPCs) of MET1 and zebularine-containing DNA in Arabidopsis, which was confirmed by native chromatin immunoprecipitation experiments .

Cellular Effects

Zebularine has been found to exert various effects on cells. It has been shown to induce cell death in human cholangiocarcinoma cells through alteration of DNA methylation status . In addition, zebularine has been reported to protect against lipopolysaccharide-induced neuroinflammation in mice . It also induced apoptosis and DNA demethylation in most of the MM cell lines tested .

Molecular Mechanism

Zebularine exerts its effects at the molecular level primarily through its action as a DNA methylation inhibitor. It forms a covalent complex with DNA methyltransferases, leading to the depletion of human DNA methyltransferase 1 (DNMT1), reactivation of hypermethylated genes in yeast and solid tumor cells, and antitumor effects in mouse xenografts .

Temporal Effects in Laboratory Settings

Zebularine has been shown to have temporal effects in laboratory settings. For instance, it has been reported to cause a dose- and time-dependent cell growth inhibition . Moreover, zebularine treatment led to decreased DNA methylation 48 hours after treatment when the effects on cellular function were similar to control mice .

Dosage Effects in Animal Models

In animal models, zebularine has demonstrated effectiveness against the development of murine T-cell lymphoma, inducing longer overall survival . In a mouse model of radiation-induced lymphomagenesis, 40% of zebularine-treated animals were still alive after 1 year .

Metabolic Pathways

Zebularine is involved in the DNA methylation pathway, where it acts as an inhibitor. It interacts with DNA methyltransferase enzymes, leading to a decrease in DNA methylation .

Transport and Distribution

While specific transporters or binding proteins for zebularine have not been identified, it has been suggested that ENT3 is likely necessary for the import of the drug to the cells .

Subcellular Localization

Given its role as a DNA methylation inhibitor, it is likely that zebularine localizes to the nucleus where it can interact with DNA and DNA methyltransferase enzymes .

Propiedades

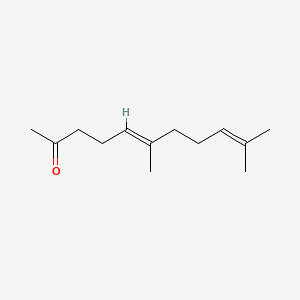

| { "Design of the Synthesis Pathway": "The synthesis of Zebularine involves the condensation of 2,4-dioxo-5-hydroxy-pyrimidine with chloroacetic acid followed by reduction and hydrolysis.", "Starting Materials": [ "2,4-dioxo-5-hydroxy-pyrimidine", "Chloroacetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "2,4-dioxo-5-hydroxy-pyrimidine is reacted with chloroacetic acid in the presence of sodium hydroxide to form ethyl 5-chloro-2,4-dioxo-6-hydroxypyrimidine-1-carboxylate.", "The ester is reduced using sodium borohydride in methanol to form ethyl 5-chloro-2,4-dioxo-6-hydroxypyrimidine-1-carboxylate.", "The resulting alcohol is hydrolyzed using hydrochloric acid to form 5-chloro-2,4-dioxo-6-hydroxypyrimidine-1-carboxylic acid.", "The carboxylic acid is then treated with sodium hydroxide to form Zebularine." ] } | |

Número CAS |

3690-10-6 |

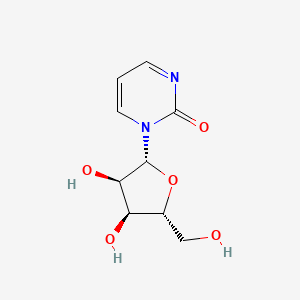

Fórmula molecular |

C9H12N2O5 |

Peso molecular |

228.20 g/mol |

Nombre IUPAC |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1 |

Clave InChI |

RPQZTTQVRYEKCR-JJFBUQMESA-N |

SMILES isomérico |

C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O |

SMILES |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |

SMILES canónico |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |

Apariencia |

Assay:≥98%A crystalline solid |

Otros números CAS |

3690-10-6 |

Sinónimos |

4-deoxyuridine NSC 309132 pyrimidin-2-one beta-D-ribofuranoside pyrimidin-2-one beta-ribofuranoside pyrimidin-2-one beta-ribofuranoside, (L)-isomer pyrimidin-2-one ribonucleoside zebularine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)

![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-](/img/structure/B1662034.png)

![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)

![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)

![1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-](/img/structure/B1662046.png)